5,6,7,8-Tetrahydro-2-naphthol

Beschreibung

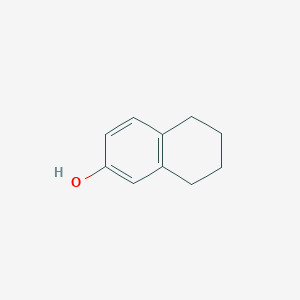

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKXSOXZAXIOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870851 | |

| Record name | 5,6,7,8-Tetrahydro-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-78-6, 21664-09-5 | |

| Record name | 5,6,7,8-Tetrahydro-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetrahydro-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021664095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Tetralinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6,7,8-Tetrahydro-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydro-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6,7,8-TETRAHYDRO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMR02I7N8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Conditions and Catalysts

-

Catalysts : Palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) are preferred for their selectivity in partial hydrogenation.

-

Solvents : Ethyl acetate or methanol facilitates homogeneous mixing and prevents over-hydrogenation.

-

Temperature and Pressure : Reactions typically proceed at 50–80°C under 3–5 atm of hydrogen gas.

Mechanism :

The hydrogenation follows a stepwise pathway:

-

Adsorption : Hydrogen molecules dissociate on the catalyst surface.

-

Ring Reduction : The aromatic ring undergoes sequential addition of hydrogen, forming tetrahydro intermediates.

-

Selectivity Control : Catalysts with moderate activity prevent full saturation to decalin derivatives.

Yield and Purity :

Electrochemical Reduction

Electrochemical methods offer a greener alternative by eliminating gaseous hydrogen.

Setup and Parameters

-

Electrolyte : Aqueous sulfuric acid (0.5 M) enhances proton availability.

-

Electrodes : Platinum cathodes and anodes prevent corrosion.

-

Voltage : 2.5–3.0 V ensures efficient electron transfer without side reactions.

Advantages :

-

Sustainability : No hazardous reagents or high-pressure equipment.

-

Scalability : Batch processes achieve 70–75% yield at pilot scales.

Acid-Catalyzed Isomerization

Isomerization of 5,6,7,8-tetrahydro-1-naphthol provides a route to the 2-naphthol derivative.

Reaction Profile

-

Catalyst : Triflic acid (CF₃SO₃H) at 0.1–0.3 mol%.

-

Conditions : 80–100°C in dichloromethane for 6–8 hours.

-

Mechanism : Acid-mediated hydride shifts reposition the hydroxyl group.

Outcomes :

-

Conversion Rate : 65–70% to this compound.

-

Byproducts : <5% decalin derivatives form due to over-isomerization.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Parameter | Catalytic Hydrogenation | Electrochemical Reduction | Acid Isomerization |

|---|---|---|---|

| Yield (%) | 85–90 | 70–75 | 65–70 |

| Purity (%) | >98 | 92–95 | 88–90 |

| Reaction Time (h) | 4–6 | 8–10 | 6–8 |

| Scalability | Industrial | Pilot-scale | Lab-scale |

Catalytic hydrogenation remains the optimal method for large-scale production due to its high efficiency and yield. Electrochemical methods, while sustainable, require further optimization for industrial adoption.

Industrial Production Workflow

A typical manufacturing process includes:

-

Feedstock Preparation : 2-Naphthol is purified via recrystallization.

-

Hydrogenation Reactor : Batch reactors with Pd/C catalysts run at 60°C and 4 atm H₂.

-

Product Isolation : Centrifugation removes catalysts, followed by vacuum distillation.

-

Quality Control : HPLC and NMR verify purity and structural integrity.

Challenges :

-

Catalyst Poisoning : Sulfur impurities deactivate Pd/C, necessitating rigorous feedstock purification.

-

Over-Hydrogenation : Excess hydrogen or prolonged reaction times produce undesired decalins.

Emerging Techniques and Research Directions

Photocatalytic Hydrogenation

Recent studies explore TiO₂-based photocatalysts for partial hydrogenation under UV light. Preliminary results show 60% yield at ambient conditions, though scalability remains unproven.

Biocatalytic Routes

Enzymatic systems using alcohol dehydrogenases achieve 50–55% conversion, offering potential for mild-condition synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 5,6,7,8-Tetrahydro-2-naphthol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or quinones.

Reduction: The compound can be further reduced to form fully saturated derivatives.

Substitution: It can participate in substitution reactions, particularly at the hydroxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon and hydrogen gas are frequently used.

Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.

Major Products:

Oxidation: Produces ketones or quinones.

Reduction: Yields fully saturated derivatives.

Substitution: Results in various substituted naphthols.

Wissenschaftliche Forschungsanwendungen

Photochemical Studies

Photochemical Transformation of Steroids

One notable application of THN is in the study of the photochemical transformation of steroid hormones. Research has demonstrated that THN serves as a model compound for investigating the degradation mechanisms of 17β-estradiol (E2) and 17α-ethinylestradiol (EE2) under UV irradiation. The findings indicate that THN can facilitate the understanding of how these hormones degrade in aquatic environments, which is critical for assessing their environmental impact and potential endocrine-disrupting effects .

Case Study: Photodegradation Mechanisms

A study published in Chemosphere examined the photodegradation of E2 and EE2 in dilute aqueous solutions using THN as a reference compound. The research highlighted that upon exposure to UV light (254 nm), significant degradation occurred, leading to the formation of various photoproducts. This study underscores the importance of THN in elucidating the pathways through which steroid hormones are transformed in natural water bodies .

Medicinal Chemistry

Inhibitors of Estrone Sulfatase

THN has also been explored for its potential as an inhibitor of estrone sulfatase, an enzyme involved in estrogen metabolism. Researchers synthesized sulfonate derivatives of THN to evaluate their effectiveness in inhibiting this enzyme. The results indicated that certain derivatives exhibited promising inhibitory activity, suggesting that THN could be a valuable scaffold for developing therapeutic agents targeting estrogen-dependent conditions such as breast cancer .

Table 1: Inhibitory Activity of THN Derivatives

| Compound Name | Inhibition (%) | Reference |

|---|---|---|

| 5,6,7,8-Tetrahydronaphth-2-methanesulfonate | 75% | Steroids, 62(4), 346-350 |

| 5,6,7,8-Tetrahydronaphth-2-(p-toluene)sulfonate | 68% | Steroids, 62(4), 346-350 |

Environmental Science

Role in Degradation Pathways

THN has been identified as a reactive phenolic moiety in studies examining the degradation pathways of pollutants such as p-chlorobenzoic acid (p-CBA). Research has shown that metal ions can enhance the catalytic ozonation process involving THN, thereby improving the breakdown of such contaminants in wastewater treatment systems .

Case Study: Catalytic Ozonation

A systematic investigation into the role of metal ions on p-CBA degradation utilized THN to model the reaction dynamics. The study concluded that incorporating metal catalysts significantly increased the efficiency of ozonation processes, highlighting THN's relevance in environmental remediation strategies .

Biochemical Applications

Electron Spin Resonance Studies

THN has been employed in electron spin resonance (ESR) studies to investigate free radical formation during enzymatic reactions involving catechol estrogens. This research provides insights into the oxidative processes affecting estrogen metabolism and potential implications for oxidative stress-related diseases .

Wirkmechanismus

The mechanism of action of 5,6,7,8-tetrahydro-2-naphthol involves its interaction with specific molecular targets and pathways. For instance, it has been used as a model compound to study the photochemical transformation of estrogens, indicating its role in modulating estrogenic activity . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways .

Vergleich Mit ähnlichen Verbindungen

Regioselectivity in Electrophilic Substitution Reactions

5,6,7,8-Tetrahydro-2-naphthol exhibits distinct regioselectivity compared to other phenolic compounds:

- Bromination vs. Trifluoromethylthiolation: Bromination of this compound shows higher regioselectivity (78:22) compared to its trifluoromethylthiolation, unlike 3,4-dimethylphenol and 5-indanol, which display similar selectivity in both reactions .

- Nitration: Under NaNO₂/H₂O₂/H₂SO₄ conditions, nitration of this compound (59:11 regioselectivity) is less selective than its trifluoromethylthiolation, contrasting with the behavior of simpler phenols like 3,4-dimethylphenol .

Table 1: Regioselectivity in Reactions

| Compound | Bromination Ratio | Trifluoromethylthiolation Ratio | Nitration Ratio |

|---|---|---|---|

| This compound | 78:22 | Less selective | 59:11 |

| 3,4-Dimethylphenol | Similar to TFMS | 57:43 | - |

| 5-Indanol | Similar to TFMS | 58:42 | - |

Kinetic and Thermodynamic Behavior

- Fluorination Kinetics: The fluorination rate constant for this compound (2.53 × 10⁻²) is higher than that of 5-indanol (1.93 × 10⁻²), with a selectivity ratio of 2.1 vs. 1.6, indicating enhanced reactivity and regioselectivity due to its bicyclic structure .

- Acid-Catalyzed Isomerization : In the presence of triflic acid and polycyclic aromatic hydrocarbons (PAHs), 5,6,7,8-tetrahydro-1-naphthol isomerizes to the 2-naphthol derivative, demonstrating the influence of ring strain and electron-donating effects on reactivity .

Structural and Physical Properties

Table 2: Comparison with Isomeric and Structural Analogs

Biologische Aktivität

5,6,7,8-Tetrahydro-2-naphthol (THN) is a bicyclic compound with significant biological activities that have been the focus of various research studies. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications based on diverse sources.

- Molecular Formula : CHO

- Molecular Weight : 148.205 g/mol

- CAS Number : 1125-78-6

- Melting Point : 60°C to 63°C

- Boiling Point : 275°C to 276°C

1. Estrogenic Activity

THN has been studied for its interaction with estrogen receptors. Research indicates that it can act as a selective estrogen receptor modulator (SERM), potentially influencing estrogenic pathways in various tissues. In a study examining its effects on human estrogen receptor gamma (hERRγ), THN showed significant interaction, suggesting potential implications in hormone-related therapies .

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of THN derivatives. For instance, new thiazoline-tetralin derivatives synthesized from THN exhibited notable inhibition of DNA synthesis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compounds demonstrated inhibition rates ranging from 20% to over 50% at varying concentrations, indicating their potential as chemotherapeutic agents .

3. Anticholinesterase Activity

THN and its derivatives have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme involved in the breakdown of neurotransmitters. Compounds derived from THN displayed AChE inhibition percentages up to 49.92%, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Study on Estrone Sulfatase Inhibition

In a study focused on designing inhibitors for estrone sulfatase, several sulfonate derivatives of THN were synthesized and evaluated. The results indicated that these derivatives could effectively inhibit estrone sulfatase activity, which is crucial for regulating estrogen levels in the body and may have implications for hormone-dependent cancers .

Photochemical Transformation Studies

THN has also been utilized in photochemical studies involving steroid hormones. Research demonstrated that THN could influence the photodegradation pathways of natural estrogens like 17β-estradiol when exposed to specific wavelengths of light. This finding is significant for understanding environmental impacts on hormone activity .

Data Table: Biological Activities of THN Derivatives

Q & A

Q. What are the key physicochemical properties of 5,6,7,8-tetrahydro-2-naphthol, and how are they experimentally determined?

The compound (C₁₀H₁₂O, MW 148.20) has a pKa of 10.48, indicating moderate acidity . Its structure includes a hydroxyl group on the aromatic ring of a partially hydrogenated naphthalene system, confirmed via NMR, IR, and X-ray crystallography . Physical properties such as melting point (15.5°C) and boiling point (140°C at 12 mmHg) are critical for purification and handling . Safety data (e.g., irritant classification) must guide lab protocols .

Q. What synthetic routes are available for preparing this compound?

Common methods include:

- Catalytic hydrogenation of 2-naphthol derivatives using Rh/C or Pd/C under controlled conditions. Partial hydrogenation often stops at the tetrahydro stage due to catalyst poisoning .

- Electrochemical hydrogenation of 1,3-naphthol, yielding this compound as the primary product .

- Multi-step synthesis from naphthalene via intermediates like 5,6,7,8-tetrahydro-1-naphthol, as shown in reaction flowcharts .

Q. How is this compound characterized analytically?

- Spectroscopy :

- ¹H/¹³C NMR identifies aromatic and aliphatic protons (δ ~6.5–7.2 ppm for aromatic H; δ ~1.5–2.8 ppm for aliphatic H) .

- IR confirms hydroxyl stretching (~3200–3600 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. What explains the regioselectivity of fluorination in this compound compared to similar compounds?

Fluorination using N-fluoro-1,4-diazoniabicyclo(2.2.2)octane salts shows higher reactivity (rate constant: 2.53 × 10⁻² M⁻¹s⁻¹) for this compound vs. 5-indanol (1.93 × 10⁻² M⁻¹s⁻¹). This is attributed to reduced steric hindrance and electronic effects from the tetrahydro ring, which stabilizes transition states .

Q. Why do formylation attempts of 5,6,7,8-tetrahydro-1-naphthol fail, and what alternatives exist?

Vilsmeier formylation (using DMF/POCl₃ or COCl₂) fails due to instability of the formate ester intermediate, reverting to starting material under basic conditions . Alternative strategies include:

Q. How does this compound enhance antiviral activity in ProTide motifs?

Incorporating this aryl group in phosphonamidates improves metabolic stability and membrane permeability. Enzymatic studies show efficient hydrolysis by carboxylesterases, releasing active nucleoside analogs. Its hydrophobic nature enhances binding to viral polymerases, as demonstrated in C5-substituted pyrimidine derivatives .

Q. What challenges arise in hydrogenating this compound to decalols?

Hydrogenation stalls at the tetrahydro stage due to catalyst poisoning by phenolic intermediates. Fresh Rh/C electrodes and elevated temperatures (50–80°C) are required for further reduction to decalols, though current yields remain low (~30%) .

Q. How can computational methods optimize derivatives of this compound for drug design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.